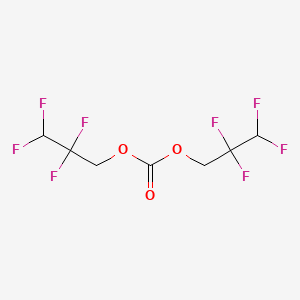

Bis(2,2,3,3-tetrafluoropropyl) Carbonate

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Synthesis and Materials Science

The introduction of fluorine into organic molecules, a process known as fluorination, is a pivotal strategy in modern chemical synthesis and materials science. numberanalytics.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart profound changes to the physical, chemical, and biological characteristics of the parent compound. numberanalytics.comwikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of approximately 480 kJ/mol, which contributes to the high thermal and chemical stability of organofluorine compounds. wikipedia.org

In contemporary chemical synthesis, fluorination can significantly alter the reactivity, solubility, and bioavailability of molecules. numberanalytics.com This has led to the development of a wide array of fluorinated reagents and building blocks that are instrumental in creating complex molecular architectures. lew.ro The incorporation of fluorine can enhance the lipophilicity of a compound and modulate its electronic properties, which is particularly valuable in the design of pharmaceuticals and agrochemicals. numberanalytics.comnih.gov For instance, many modern drugs owe their enhanced efficacy and metabolic stability to the presence of fluorine atoms. nih.gov

In materials science, fluorinated compounds are integral to the development of advanced materials with tailored properties. Fluoropolymers, for example, exhibit exceptional chemical resistance, thermal stability, and low surface energy, making them suitable for a variety of applications, from non-stick coatings to high-performance electrical insulation. wikipedia.org Furthermore, the unique solubility properties of highly fluorinated compounds have given rise to the field of "fluorous chemistry," which utilizes fluorine-rich solvents and reagents to facilitate product purification in organic synthesis. wikipedia.org The strategic incorporation of fluorine is also a key area of research in the development of liquid crystals, surfactants, and materials for energy storage applications. acs.org

Overview of Carbonate Esters in Modern Chemical Research

Carbonate esters, also known as organic carbonates, are a significant class of compounds in modern chemical research, characterized by a carbonyl group flanked by two alkoxy groups. wikipedia.org Their general structure is R−O−C(=O)−O−R′, and they are related to both esters and ethers. wikipedia.org This functional group imparts a planar and rigid core to the molecule. wikipedia.org Carbonate esters can be broadly categorized into acyclic, cyclic, and polymeric structures. wikipedia.org

In organic synthesis, carbonate esters serve as versatile intermediates and reagents. assignmentpoint.com For example, dimethyl carbonate is utilized as a mild methylating agent. assignmentpoint.com They can undergo transesterification reactions, allowing for the conversion of one carbonate ester to another by reacting with a more nucleophilic alcohol. wikipedia.org This reactivity is harnessed in various synthetic transformations.

The applications of carbonate esters are diverse. Polycarbonates, which are polymers linked by carbonate groups, are widely used in the manufacturing of items such as eyeglass lenses, compact discs, and bulletproof glass due to their durability and optical clarity. wikipedia.orgkiddle.co Smaller, non-polymeric carbonate esters like dimethyl carbonate, ethylene (B1197577) carbonate, and propylene (B89431) carbonate are extensively used as polar solvents, particularly in the field of energy storage. wikipedia.orgassignmentpoint.com Their high polarity enables them to effectively dissolve lithium salts, making them crucial components of electrolytes in lithium-ion batteries. wikipedia.orgkiddle.co Mixtures of different carbonate esters are often employed to optimize electrolyte properties such as viscosity and conductivity. wikipedia.org Furthermore, their low ecotoxicity and good biodegradability make them environmentally attractive alternatives in some applications. wikipedia.org

Specific Academic Context of Bis(2,2,3,3-tetrafluoropropyl) Carbonate within Fluorinated Carbonate Chemistry

Within the specialized field of fluorinated carbonate chemistry, Bis(2,2,3,3-tetrafluoropropyl) Carbonate occupies a specific academic context. This compound is a member of the broader class of fluorinated organic compounds and is structurally a carbonate ester. The presence of the tetrafluoropropyl groups significantly influences its chemical and physical properties, distinguishing it from non-fluorinated analogues. The study of such compounds is often driven by the desire to combine the beneficial characteristics of both carbonate esters and organofluorine compounds.

Research into fluorinated carbonates like Bis(2,2,3,3-tetrafluoropropyl) Carbonate is often linked to the development of advanced materials, particularly for electrochemical applications. For instance, fluorinated carbonates are investigated as potential components of electrolytes for lithium-ion batteries. google.com The introduction of fluorine into the carbonate structure can enhance the oxidative stability of the electrolyte, which is crucial for the development of high-voltage battery systems. researchgate.net The investigation of fluorinated ethers and carbonates as co-solvents in battery electrolytes is an active area of research aimed at improving battery performance and safety. google.comresearchgate.netpsu.edu While specific research on Bis(2,2,3,3-tetrafluoropropyl) Carbonate is not as extensive as for some other fluorinated carbonates, its structure suggests potential utility in applications where thermal stability, electrochemical resistance, and specific solvation properties are required.

Interactive Data Table: Chemical and Physical Properties of Bis(2,2,3,3-tetrafluoropropyl) Carbonate

| Property | Value | Source |

| Molecular Formula | C7H6F8O3 | nih.govnist.gov |

| Molecular Weight | 290.11 g/mol | nih.gov |

| IUPAC Name | bis(2,2,3,3-tetrafluoropropyl) carbonate | nih.gov |

| CAS Registry Number | 1422-70-4 | nih.govnist.gov |

| InChI | InChI=1S/C7H6F8O3/c8-3(9)6(12,13)1-17-5(16)18-2-7(14,15)4(10)11/h3-4H,1-2H2 | nih.gov |

| InChIKey | VDLHKDQLOUOMTC-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C(C(C(F)F)(F)F)OC(=O)OCC(C(F)F)(F)F | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

bis(2,2,3,3-tetrafluoropropyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F8O3/c8-3(9)6(12,13)1-17-5(16)18-2-7(14,15)4(10)11/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLHKDQLOUOMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(=O)OCC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis 2,2,3,3 Tetrafluoropropyl Carbonate

Transesterification Routes for the Synthesis of Bis(2,2,3,3-tetrafluoropropyl) Carbonate

A variety of catalytic systems have been explored for the transesterification of dialkyl carbonates with fluorinated alcohols. These can be broadly categorized into inorganic basic catalysts, organic basic catalysts, and metal alkoxides. The choice of catalyst significantly impacts the reaction's efficiency and selectivity.

Inorganic bases such as potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), and sodium alkoxides are effective catalysts for the transesterification of dialkyl carbonates. researchgate.netresearchgate.net These catalysts operate by generating an alkoxide from the alcohol reactant, which then acts as a nucleophile, attacking the carbonyl carbon of the dialkyl carbonate.

The general mechanism for base-catalyzed transesterification involves the deprotonation of 2,2,3,3-tetrafluoropropan-1-ol by the basic catalyst to form the corresponding alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic carbonyl carbon of the dialkyl carbonate, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the displacement of an alkoxy group and the formation of the new carbonate product.

Research has shown that in the reaction of dimethyl carbonate with 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, a similar fluorinated alcohol, catalysts such as K2CO3, NaOH, and sodium alkoxide can achieve a high conversion of the starting dialkyl carbonate, reaching up to 90%. researchgate.netresearchgate.net While specific yield data for bis(2,2,3,3-tetrafluoropropyl) carbonate using these catalysts is not extensively detailed in the available literature, the high conversion rates suggest their potential for effective synthesis.

Table 1: Performance of Inorganic Basic Catalysts in the Transesterification of Dimethyl Carbonate with a Fluorinated Alcohol Analog

| Catalyst | Conversion of Dimethyl Carbonate (%) |

| K2CO3 | Up to 90 |

| NaOH | Up to 90 |

| Sodium Alkoxide | Up to 90 |

Data based on the reaction with 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. researchgate.netresearchgate.net

Organic bases, such as tetramethylammonium (B1211777) hydroxide, have also been investigated as catalysts for this transesterification reaction. These catalysts function similarly to their inorganic counterparts by promoting the formation of the nucleophilic alkoxide.

Studies have indicated that tetramethylammonium hydroxide is a particularly effective catalyst for the synthesis of the mono-substituted product, alkyl 2,2,3,3-tetrafluoropropyl carbonate. In the reaction of dimethyl carbonate with 2,2,3,3-tetrafluoropropan-1-ol, the use of tetramethylammonium hydroxide resulted in a 50% conversion of dimethyl carbonate with an 81% selectivity for methyl 2,2,3,3-tetrafluoropropyl carbonate. researchgate.netresearchgate.net Lithium alkoxides have been reported to exhibit comparable catalytic efficiency in this context. researchgate.netresearchgate.net While these findings highlight the utility of organic bases, they also suggest that careful optimization of reaction conditions would be necessary to favor the formation of the di-substituted product, bis(2,2,3,3-tetrafluoropropyl) carbonate.

Titanium(IV) alkoxides, such as titanium(IV) ethoxide (Ti(OEt)4) and titanium(IV) isopropoxide (Ti(OiPr)4), have been utilized as stoichiometric promoters in the transesterification of dialkyl carbonates. researchgate.netresearchgate.net These compounds are thought to activate the carbonyl group of the dialkyl carbonate, making it more susceptible to nucleophilic attack by the alcohol.

The mechanism is believed to involve the coordination of the titanium center to the carbonyl oxygen of the dialkyl carbonate, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the 2,2,3,3-tetrafluoropropan-1-ol. In the case of reactions involving diethyl and dibutyl carbonates, the use of Ti(OEt)4 and Ti(OiPr)4, respectively, has been suggested to achieve high conversion rates, similar to those seen with inorganic basic catalysts for dimethyl carbonate. researchgate.netresearchgate.net

The transesterification reaction has been investigated using various dialkyl carbonates, including dimethyl carbonate, diethyl carbonate, and dibutyl carbonate, in reaction with 2,2,3,3-tetrafluoropropan-1-ol. researchgate.netresearchgate.net The reaction proceeds through the stepwise substitution of the alkyl groups of the carbonate with the 2,2,3,3-tetrafluoropropyl group.

The reaction of a dialkyl carbonate with 2,2,3,3-tetrafluoropropan-1-ol in the presence of a basic catalyst leads to a mixture of the mono-substituted alkyl 2,2,3,3-tetrafluoropropyl carbonate and the di-substituted bis(2,2,3,3-tetrafluoropropyl) carbonate. researchgate.netresearchgate.net The relative proportions of these products can be controlled by adjusting the molar ratio of the reactants and the reaction conditions. To favor the formation of the bis-substituted product, a higher molar ratio of the fluorinated alcohol to the dialkyl carbonate is typically employed, along with conditions that facilitate the removal of the displaced alcohol (e.g., methanol, ethanol (B145695), or butanol) to drive the equilibrium towards the desired product.

Table 2: Dialkyl Carbonate Precursors for the Synthesis of Bis(2,2,3,3-tetrafluoropropyl) Carbonate

| Dialkyl Carbonate | Displaced Alcohol |

| Dimethyl Carbonate | Methanol |

| Diethyl Carbonate | Ethanol |

| Dibutyl Carbonate | Butanol |

Reactant Precursor Diversity and Reaction Pathway Optimization

Selective Formation of Bis(2,2,3,3-tetrafluoropropyl) Carbonate versus Alkyl 2,2,3,3-Tetrafluoropropyl Carbonate

The synthesis of Bis(2,2,3,3-tetrafluoropropyl) Carbonate via the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol is a competitive reaction. This process inherently produces a mixture of the desired symmetric carbonate, Bis(2,2,3,3-tetrafluoropropyl) Carbonate, and the asymmetric Alkyl 2,2,3,3-Tetrafluoropropyl Carbonate. researchgate.net The selectivity between these two products is highly dependent on the choice of catalyst and reaction conditions.

Research into this transesterification reaction has shown that certain catalysts preferentially yield the asymmetric product. For instance, when using dimethyl carbonate as the starting material, tetramethylammonium hydroxide was identified as the most effective catalyst for producing methyl 2,2,3,3-tetrafluoropropyl carbonate. researchgate.net Under specific conditions, this catalyst system achieved an 81% selectivity for the asymmetric carbonate with a 50% conversion of the initial dimethyl carbonate. researchgate.net Lithium alkoxides have also demonstrated comparable catalytic efficiency in favoring the formation of the alkyl-substituted carbonate. researchgate.net

Controlling the molar ratio of reactants is a critical strategy for influencing the product distribution. In the transesterification of dimethyl carbonate with ethanol to produce diethyl carbonate and methyl ethyl carbonate, adjusting the reactant ratio significantly impacts selectivity. A high ethanol-to-dimethyl carbonate ratio favors the formation of the symmetric diethyl carbonate, whereas a high dimethyl carbonate-to-ethanol ratio leads to high selectivity for the asymmetric methyl ethyl carbonate. researchgate.net This principle can be applied to the synthesis of Bis(2,2,3,3-tetrafluoropropyl) Carbonate, where a higher molar ratio of 2,2,3,3-tetrafluoropropan-1-ol to the starting dialkyl carbonate would theoretically favor the formation of the desired bis-substituted product by driving the reaction equilibrium towards the fully substituted carbonate.

Table 1: Catalyst Performance in the Transesterification of Dimethyl Carbonate with 2,2,3,3-Tetrafluoropropan-1-ol

| Catalyst | Product Focus | Selectivity | Conversion of Dimethyl Carbonate |

|---|---|---|---|

| Tetramethylammonium hydroxide | Methyl 2,2,3,3-tetrafluoropropyl carbonate | 81% researchgate.net | 50% researchgate.net |

Phosgene-Free Synthesis Approaches for Bis(2,2,3,3-tetrafluoropropyl) Carbonate and Related Fluorinated Carbonates

The extreme toxicity of phosgene (B1210022) has driven the development of safer, phosgene-free synthetic routes for carbonates. researchgate.nettum.de For symmetric bis(polyfluoroalkyl) carbonates, a prominent phosgene-free method involves the transesterification of diphenyl carbonate with polyfluoroalkanols. researchgate.net This reaction is effectively promoted by stoichiometric amounts of titanium(IV) alkoxides, offering a direct and safer pathway to the desired products. researchgate.net Diphenyl carbonate is considered a green and highly reactive carbonyl source, which can be activated by organocatalysts under mild conditions, successfully replacing hazardous phosgene. mdpi.com

The transesterification of dimethyl carbonate (DMC) with phenol (B47542) to produce diphenyl carbonate (DPC) is a well-studied example of a green chemical process, as the raw materials are non-toxic and non-polluting. mdpi.com This process typically involves two steps: the formation of methyl phenyl carbonate (MPC), followed by a second transesterification or a disproportionation reaction to yield DPC. mdpi.com Similar principles apply to the synthesis with fluorinated alcohols.

Another innovative phosgene-free approach is the direct synthesis from carbon dioxide (CO2). While posing challenges due to the high thermodynamic stability of CO2, this method is environmentally attractive. researchgate.netresearchgate.net One strategy involves the nucleophilic addition of a fluoroalcohol like 2,2,2-trifluoroethanol (B45653) to CO2, followed by a reaction with an alkylating agent to afford the fluorinated dialkyl carbonate. researchgate.net

Process Intensification and Scale-Up Strategies for Fluorinated Carbonate Production

Process intensification focuses on developing more efficient, safer, and environmentally benign manufacturing processes. For fluorinated carbonates, this often involves the adoption of continuous flow technologies and rigorous optimization of reaction parameters.

Continuous Flow Synthesis Methodologies for Related Fluorinated Carbonates

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving hazardous materials or requiring precise control. rsc.orgmit.edu Flow chemistry is an emerging technique that addresses challenges in gas-liquid reactions, such as insufficient interfacial contact and scalability issues. rsc.orgmit.edu

For fluorinated compounds, continuous flow reactors provide enhanced safety and efficiency. A rapid continuous-flow synthesis process for fluoroethylene carbonate has been developed, where reactants are continuously fed into an integrated reactor, achieving reaction times of 600 seconds or less. wipo.int This method is noted for being fast, safe, efficient, and easily scalable. wipo.int Such continuous flow strategies are applicable to the production of other fluorinated carbonates, enabling better control over reaction exotherms, improving mass transfer, and allowing for safer handling of reactive intermediates. rsc.orgmit.edu

Optimization of Reaction Conditions for Enhanced Conversion and Purity

Achieving high conversion and purity is paramount in chemical synthesis. azom.com Optimization of reaction conditions involves a systematic study of various parameters, including temperature, pressure, reactant concentrations, and catalyst choice, to maximize product yield and minimize byproduct formation. azom.com

For fluorinated carbonate synthesis, controlling reaction temperature is crucial. For example, in the production of fluoroethylene carbonate, temperatures above 150°C can increase the rate of side reactions, thereby decreasing the final product's yield. google.com The choice of catalyst is also a key factor; for the transesterification of phenol and dimethyl carbonate, various homogeneous and heterogeneous catalysts have been studied to improve activity and selectivity. mdpi.com

Furthermore, purification methods are integral to achieving high-purity products. Post-reaction processing, such as acid removal and crystallization, can significantly enhance the purity of the final fluorinated carbonate product to levels of 99.5% or higher. wipo.int Rigorous evaluation of intermediate chemicals for purity, particle size, and moisture content is essential for improving standards and unlocking higher yield levels. azom.com

Chemical Reactivity and Transformation Mechanisms of Bis 2,2,3,3 Tetrafluoropropyl Carbonate and Analogues

Mechanistic Studies of Decomposition Pathways in Electrochemical Environments

In electrochemical applications, particularly within lithium-ion batteries, the stability of the electrolyte is paramount. Fluorinated carbonates and ethers are often introduced as additives or co-solvents to form a protective layer on the electrode surfaces, known as the solid electrolyte interphase (SEI). osti.gov This layer is created through the controlled decomposition of the electrolyte components during the initial charging cycles. nih.gov The unique decomposition mechanisms of fluorinated compounds are key to their effectiveness.

The formation of a stable and robust SEI is critical for the longevity and performance of lithium-ion batteries, especially those with high-capacity anodes like silicon. arxiv.orgresearchgate.net Fluorinated carbonates, such as fluoroethylene carbonate (FEC), have been extensively studied as SEI-forming additives. arxiv.orgresearchgate.net Their decomposition on the anode surface at potentials higher than that of non-fluorinated analogues like ethylene (B1197577) carbonate (EC) leads to a more controlled formation of the passivation layer. osti.govosti.gov

The reductive decomposition of a fluorinated carbonate like FEC is initiated by electron transfer from the anode. researchgate.networktribe.com This process can lead to a variety of reaction pathways, including ring-opening and defluorination. arxiv.orgrsc.org A key and highly favorable decomposition product is lithium fluoride (B91410) (LiF). researchgate.netrsc.org Theoretical studies using density functional theory (DFT) have shown that the reductive decomposition of FEC most plausibly yields LiF. rsc.org This inorganic species is a crucial component of the SEI, creating a dense and electronically insulating layer that is still conductive to Li-ions. researchgate.netresearchgate.net The presence of LiF is believed to provide mechanical robustness to the SEI, which is particularly important for accommodating the large volume changes of silicon anodes during lithiation and delithiation. nih.govrsc.org

Similarly, fluorinated ethers, such as 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE), also participate in SEI formation. researchgate.net These compounds can form a LiF-rich SEI, which helps to prevent parasitic reactions and improves the utilization of the active material. researchgate.net The decomposition of these fluorinated solvents, whether carbonates or ethers, is fundamental to establishing a stable interface that prevents continuous electrolyte degradation. acs.orgresearchgate.net

The specific molecular structure of fluorinated compounds directly dictates the chemistry and composition of the resulting SEI film. The presence and position of fluorine atoms influence the frontier orbital energies (HOMO/LUMO), which in turn affects the reduction and oxidation potentials of the molecule. acs.org

Upon reduction, the C-F bond in fluorinated carbonates becomes a reactive site, facilitating the elimination of a fluoride ion (F⁻), which readily combines with lithium ions (Li⁺) to form LiF. arxiv.orgresearchgate.netresearchgate.net This mechanism is a defining characteristic of SEI layers derived from fluorinated additives. X-ray photoelectron spectroscopy (XPS) analyses of SEI layers formed in the presence of FEC consistently reveal a high concentration of LiF. researchgate.netacs.org

Beyond LiF, the decomposition of fluorinated carbonates also yields organic and polymeric species. For instance, the decomposition of FEC can lead to the formation of polyenes and other organic compounds. acs.org The combination of these organic components with a robust inorganic LiF matrix creates a composite SEI with desirable properties. The LiF acts as a "glue," binding the organic SEI components together and ensuring strong adhesion to the anode surface. rsc.org In contrast, SEI layers formed from non-fluorinated carbonates are typically richer in species like lithium ethylene dicarbonate (B1257347) (LEDC) and lithium carbonate (Li₂CO₃), and may lack the mechanical stability provided by LiF.

The use of binary additives, such as a mixture of FEC and a fluorinated linear carbonate like di(2,2,2-trifluoroethyl)carbonate (DFDEC), can further tailor the SEI composition. researchgate.net In such systems, DFDEC contributes to the formation of inorganic compounds like Li₂CO₃ and LiF, thickening the SEI, while FEC contributes more varied organic species. researchgate.net This strategic combination results in a robust, passivating film that enhances battery performance. researchgate.net

Reaction Kinetics and Thermodynamics in Complex Chemical Systems

While thermodynamics determines the feasibility of a decomposition reaction, kinetics governs the rate at which it occurs. In the competitive environment of an electrolyte with multiple components, the relative reaction kinetics are crucial for determining which molecules decompose to form the SEI. researchgate.net

Recent studies have highlighted that the kinetics of fluorinated molecule decomposition, not just the thermodynamics, play a critical role in forming a stable SEI. researchgate.netaminer.cn For example, in a comparison between two fluorinated ester additives, diethyl fluoromalonate (F1DEM) and diethyl 2,2-difluoromalonate (F2DEM), it was found that despite similar reduction thermodynamics, the more favorable reduction kinetics of the single-fluorinated F1DEM led to a more effective LiF-rich layer during the early stages of SEI formation. aminer.cn This initial rapid formation of a protective layer prevents the less desirable decomposition of other electrolyte components. researchgate.net

The degree of fluorination also impacts reaction kinetics. A higher degree of fluorination in ether-based electrolytes has been shown to be beneficial for cycling performance, suggesting an influence on the decomposition rates and the resulting interfacial stability. researchgate.net The development of novel electrolytes often involves tuning the solvent mixture to enhance charge transfer kinetics. For instance, a ternary fluorinated electrolyte containing fluoroethylene carbonate (FEC), methyl (2,2,2-trifluoroethyl) carbonate (FEMC), and nonaflurobutyl methyl ether (NONA) was designed to have enhanced charge transfer kinetics at low temperatures, demonstrating the importance of kinetic factors in electrolyte performance. rsc.orgrsc.org

Thermodynamic data for fluorinated compounds, such as enthalpy of fusion, can be determined using techniques like differential scanning calorimetry (DSC). acs.org Such data is essential for understanding the phase behavior of these compounds over the wide operating temperature range required for batteries.

| Compound/System | Property | Value | Significance |

|---|---|---|---|

| F-FFN Electrolyte (FEC/FEMC/NONA) | Charge Transfer Activation Energy (Ea,CT) | 55.71 kJ mol⁻¹ | Low activation energy enhances charge transfer kinetics, improving low-temperature performance. rsc.org |

| Fluoroethylene Carbonate (FEC) | Melting Point | ~24-26 °C (Varies with purity) | Relevant for low-temperature applications where electrolyte freezing is a concern. acs.org |

| FEC in LiPF6-based electrolyte | Thermal Decomposition | Prone to defluorination at elevated temperatures | Thermal instability can lead to HF generation, transition metal dissolution, and capacity fade. researchgate.net |

Theoretical and Computational Chemistry Studies on Fluorinated Carbonates

Molecular Dynamics (MD) Simulations for Solvation Structure Elucidation

Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. nih.govnih.gov In the context of electrolytes, MD simulations are invaluable for elucidating the complex solvation structure around ions. nih.govrsc.org By simulating the interactions between solvent molecules, such as Bis(2,2,3,3-tetrafluoropropyl) Carbonate, and dissolved salts (e.g., LiPF6), researchers can obtain a detailed picture of the coordination environment of the cation (e.g., Li+). arxiv.org

These simulations reveal the formation of different types of ion-solvent structures:

Solvent-Separated Ion Pairs (SSIP): The cation and anion are separated by at least one full solvation shell of solvent molecules. nih.govarxiv.org

Contact Ion Pairs (CIP): The cation and anion are in direct contact, with both also being coordinated by solvent molecules. nih.gov

Aggregates (AGG): Larger clusters of multiple cations, anions, and solvent molecules are formed. nih.govarxiv.org

Table 1: Representative Solvation Structures in Carbonate Electrolytes from MD Simulations

| Solvation Species | Description | Key Information Provided by MD |

|---|---|---|

| Solvent-Separated Ion Pair (SSIP) | Cation and anion are separated by solvent molecules. | Population percentage, stability, solvent shell composition. nih.govarxiv.org |

| Contact Ion Pair (CIP) | Cation and anion are in direct contact within a solvent shell. | Population percentage, influence on ion mobility. nih.gov |

| Aggregate (AGG) | Clusters containing multiple ions and solvent molecules. | Size distribution, impact on electrolyte conductivity and viscosity. nih.govarxiv.org |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govarxiv.orgresearchgate.net DFT calculations are instrumental in understanding the intrinsic properties of fluorinated carbonates and predicting their reactivity. rsc.org

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict the electrochemical stability of a solvent molecule. A lower HOMO energy suggests greater resistance to oxidation, while a higher LUMO energy indicates better resistance to reduction. These calculations help in designing electrolyte solvents with wide electrochemical stability windows.

Furthermore, DFT is used to map out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the calculation of activation energies for various decomposition pathways. rsc.org For carbonate-based solvents, this includes studying the mechanisms of reductive decomposition at the anode surface, which is critical for the formation of a stable Solid Electrolyte Interphase (SEI). arxiv.org The insights gained from DFT can guide the synthesis of new fluorinated carbonates with enhanced stability and performance characteristics. researchgate.net

Table 2: Application of DFT in Analyzing Fluorinated Carbonates

| Parameter/Application | Significance | Information Gained from DFT |

|---|---|---|

| Electronic Structure (HOMO/LUMO) | Determines electrochemical stability against oxidation and reduction. | Energy levels, prediction of electrochemical window. researchgate.net |

| Reaction Mechanism Prediction | Elucidates decomposition pathways and SEI formation. | Transition state structures, activation energy barriers, reaction intermediates. rsc.org |

| Binding Energies | Quantifies the strength of ion-solvent interactions. | Preferred coordination geometries, solvation energies. arxiv.org |

Spectroscopic Investigations (NMR, Raman, IR) for Molecular Interactions and Structure Confirmation

Spectroscopic techniques provide experimental confirmation of the structures and interactions predicted by computational models.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei (e.g., ¹H, ¹⁹F, ⁷Li). nih.govmdpi.com In electrolyte research, NMR can provide detailed information about the composition of the cation's first solvation shell. researchgate.netescholarship.org

Changes in the chemical shift of solvent nuclei upon the addition of salt can indicate which atoms are involved in the coordination with the cation. For fluorinated carbonates, ¹⁹F NMR is particularly useful for tracking the involvement of the fluorinated groups in the solvation process. Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can distinguish between free solvent molecules and those bound to ions based on their different diffusion coefficients, allowing for a quantitative analysis of the solvation state. nih.gov

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational modes of molecules. s-a-s.orgunlp.edu.ar These techniques are highly sensitive to changes in molecular structure and intermolecular interactions. spectroscopyonline.comresearchgate.net In carbonate-based electrolytes, the stretching mode of the carbonyl group (C=O) is a particularly useful diagnostic tool.

When a carbonate molecule coordinates with a cation like Li+, the electron density around the carbonyl group changes, leading to a shift in its vibrational frequency. researchgate.net Typically, a blue shift (increase in wavenumber) of the C=O stretching band is observed in the Raman or IR spectrum, indicating coordination. researchgate.net By analyzing the position and intensity of these bands, researchers can identify the presence of free, coordinated, and aggregated solvent molecules in the electrolyte, complementing the findings from MD simulations and NMR spectroscopy. horiba.com

Table 3: Spectroscopic Techniques for Characterizing Fluorinated Carbonate Electrolytes

| Technique | Probe | Key Information Obtained |

|---|---|---|

| NMR Spectroscopy | Nuclear spin and local magnetic field. | Solvation shell composition, ion-solvent interactions, diffusion coefficients. researchgate.netescholarship.org |

| Raman Spectroscopy | Molecular vibrations (inelastic light scattering). | Identification of free vs. coordinated solvent molecules, ion pairing, structural changes. s-a-s.orgspectroscopyonline.com |

| Infrared (IR) Spectroscopy | Molecular vibrations (absorption of IR radiation). | Analysis of functional groups (e.g., C=O), hydrogen bonding, intermolecular interactions. unlp.edu.arresearchgate.net |

Applications of Bis 2,2,3,3 Tetrafluoropropyl Carbonate in Advanced Materials Science

Role as Electrolyte Solvents and Additives in Electrochemical Energy Storage Systems

Contribution to Electrochemical Stability of Electrolyte Formulations

The inclusion of fluorinated carbonates like Bis(2,2,3,3-tetrafluoropropyl) carbonate in electrolyte formulations significantly enhances their electrochemical stability, especially at high voltages. Conventional carbonate solvents are prone to decomposition at potentials above 4.3 V versus Li/Li+, which limits the energy density of lithium-ion batteries. acs.org Fluorination of the solvent molecules lowers their highest occupied molecular orbital (HOMO) energy levels, making them more resistant to oxidation at the cathode surface. researchgate.net

Research has shown that electrolytes containing fluorinated carbonates exhibit a wider electrochemical stability window. For instance, an all-fluorinated electrolyte composed of fluoroethylene carbonate (FEC), bis(2,2,2-trifluoroethyl) carbonate (TFEC), and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) has demonstrated stable operation of high-voltage LiNi0.8Co0.1Mn0.1O2 (NCM811) pouch batteries. researchgate.net The presence of these fluorinated components helps to form a stable and protective cathode-electrolyte interphase (CEI), which suppresses the continuous decomposition of the electrolyte and the dissolution of transition metals from the cathode material. researchgate.netnih.gov

| Electrolyte Formulation | Key Fluorinated Component(s) | Observed Benefit |

| LiPF6 in TFPC/FEMC + FEC | Trifluoropropylene carbonate (TFPC), 2,2,2-trifluoroethyl carbonate (FEMC) | Excellent cycling stability in a high-voltage LiNi0.5Mn0.3Co0.2O2/graphite cell between 3.0 and 4.6 V. osti.gov |

| LiFSI in FEC/BFEC | Fluoroethylene carbonate (FEC), Bis(2,2,2-trifluoroethyl) carbonate (BFEC) | Achieved high oxidation stability and prevented transition metal dissolution and deposition in NMC811 |

| All-fluorinated electrolyte | FEC, TFEC, TTE | Promoted the electrochemical and safety features of cells charged to 4.5 V. researchgate.net |

Influence on Ion Transport Mechanisms in Electrolyte Solutions

While enhancing stability, the introduction of fluorinated solvents can also influence the ion transport properties of the electrolyte. The viscosity of the electrolyte and the solvation of lithium ions are key factors that determine ionic conductivity. Fluorinated carbonates can sometimes increase the viscosity of the electrolyte, which may lead to a decrease in ionic conductivity. rsc.org

Strategies for Mitigating Electrolyte Degradation in High-Voltage Systems

The primary strategy for mitigating electrolyte degradation in high-voltage systems involves the formation of a stable solid electrolyte interphase (SEI) on the anode and a protective CEI on the cathode. Fluorinated carbonates, including Bis(2,2,3,3-tetrafluoropropyl) carbonate, play a crucial role in the formation of these protective layers. nih.gov

The decomposition products of fluorinated solvents, such as lithium fluoride (B91410) (LiF), are key components of a robust and stable SEI and CEI. acs.org An LiF-rich interphase is less soluble in the electrolyte and more effective at preventing further electrolyte decomposition and side reactions. For example, the use of fluoroethylene carbonate (FEC) as an additive leads to the formation of a stable SEI on silicon anodes. psu.edu Similarly, all-fluorinated electrolytes have been shown to generate a thin, reliable, and inorganic-rich electrode-electrolyte interface, which facilitates lithium-ion mobility while suppressing active lithium loss and side reactions at elevated voltages. researchgate.net The use of EC-free electrolytes with fluorinated additives has been found to suppress lattice oxygen release and reduce surface layer formation on Ni-rich cathodes, leading to improved capacity retention. chemrxiv.org

Utilization in Polymer Synthesis and Modification

Beyond its applications in energy storage, Bis(2,2,3,3-tetrafluoropropyl) carbonate serves as a valuable building block in polymer chemistry, particularly in the synthesis of non-isocyanate polyurethanes and the modification of epoxy resins.

Precursor Role in the Synthesis of Non-Isocyanate Polyurethanes

Traditional polyurethane synthesis involves the use of highly toxic and moisture-sensitive isocyanates. The development of non-isocyanate polyurethanes (NIPUs) is a significant area of research focused on creating more sustainable and safer materials. One of the most promising routes to NIPUs is the reaction of bis(cyclic carbonate)s with diamines. rsc.orgresearchgate.netrsc.org

Bis(2,2,3,3-tetrafluoropropyl) carbonate can be used to synthesize fluorinated bis(cyclic carbonate)s. These fluorinated precursors can then undergo polyaddition reactions with various diamines to produce fluorinated polyhydroxyurethanes (FPHUs). mdpi.com The resulting FPHUs often exhibit enhanced thermal and chemical stability compared to their non-fluorinated counterparts. mdpi.com The synthesis of NIPUs from cyclic carbonates is considered an environmentally friendly alternative to traditional methods. researchgate.net Research in this area is focused on optimizing reaction conditions to achieve high molecular weight polymers at lower temperatures. rsc.org

| Precursor | Amine | Resulting Polymer | Key Findings |

| Erythritol dicarbonate (B1257347) (EDC) | Polyethers and 1,12-diaminododcane | Linear isocyanate-free polyurethanes (NIPUs) | The EDC/DADD segments formed a network of hydrogen bonds. researchgate.net |

| Fluorinated telechelic bis(cyclocarbonate) | Hexamethylenediamine | Fluorinated polyhydroxyurethanes (FPHUs) | FPHUs revealed a higher molar mass and a slight increase in glass transition and decomposition temperatures compared to PHUs. mdpi.com |

| Bio-based bis(cyclic carbonate)s | - | NIPU thermosets | The synthesized bis(cyclic carbonate)s were successfully used for the preparation of NIPU thermosets. rsc.org |

Application in the Functionalization and Curing of Epoxy Resins

Bis(2,2,3,3-tetrafluoropropyl) carbonate and related cyclic carbonates can also be utilized in the modification and curing of epoxy resins. The reaction of epoxy resins with carbon dioxide can produce bis(cyclic carbonate)s, which can then be cured to form crosslinked polymer networks. mdpi.comnih.gov This process offers a method for incorporating carbonate functionalities into the epoxy network, which can alter the material's properties.

The curing of epoxy resins with cyclic carbonate oligomers using cationic polymerization has been shown to yield materials with considerably higher impact resistance and tensile strength compared to unmodified epoxy resins. researchgate.net The curing process and the final properties of the material are dependent on the type and amount of curing agent used. threebond.co.jp The introduction of cyclic carbonate groups into the epoxy resin structure can be monitored using techniques like FT-IR spectroscopy. mdpi.com This functionalization approach provides a pathway to tailor the mechanical and thermal properties of epoxy-based materials for various applications. ijcce.ac.irresearchgate.net

Integration of Bis(2,2,3,3-tetrafluoropropyl) Carbonate into Aliphatic Polycarbonates: An Overview

The synthesis of aliphatic polycarbonates through the transesterification of carbonate monomers with aliphatic diols is a well-established method in polymer chemistry. This process typically involves reacting a dialkyl or diaryl carbonate with various diols to create polymers with a wide range of properties. While common monomers include dimethyl carbonate and diphenyl carbonate, the incorporation of fluorinated carbonates like Bis(2,2,3,3-tetrafluoropropyl) Carbonate represents a specialized area of research aimed at imparting unique properties to the resulting polymers.

Detailed research specifically documenting the direct melt polycondensation of Bis(2,2,3,3-tetrafluoropropyl) Carbonate with aliphatic diols to form aliphatic polycarbonates is not extensively available in the public domain. However, the principles of this synthesis can be inferred from established polycondensation reactions. The process would involve a transesterification reaction where Bis(2,2,3,3-tetrafluoropropyl) Carbonate reacts with an aliphatic diol, such as 1,4-butanediol (B3395766) or 1,6-hexanediol, at elevated temperatures and under vacuum. The reaction would proceed with the elimination of 2,2,3,3-tetrafluoro-1-propanol (B1207051) as a byproduct, driving the polymerization forward to form a high molecular weight aliphatic polycarbonate with fluorinated side chains.

The integration of fluorine into the polymer backbone via Bis(2,2,3,3-tetrafluoropropyl) Carbonate is anticipated to significantly modify the properties of the resulting aliphatic polycarbonates. Fluorination is known to enhance thermal stability, chemical resistance, and optical clarity, while also lowering the refractive index and surface energy of materials. Therefore, polycarbonates synthesized with this fluorinated monomer would be expected to exhibit these desirable characteristics.

While specific data tables for polycarbonates derived directly from Bis(2,2,3,3-tetrafluoropropyl) Carbonate are not available, the following table illustrates the typical properties of aliphatic polycarbonates synthesized from non-fluorinated carbonates, which would be altered by the introduction of the tetrafluoropropyl groups.

Table 1: General Properties of Aliphatic Polycarbonates from Non-Fluorinated Carbonates

This table is for illustrative purposes and does not represent data from Bis(2,2,3,3-tetrafluoropropyl) Carbonate-based polymers.

| Property | Poly(butylene carbonate) | Poly(hexamethylene carbonate) |

| Monomers | Dimethyl Carbonate, 1,4-Butanediol | Dimethyl Carbonate, 1,6-Hexanediol |

| Glass Transition Temperature (Tg) | -30 to -20 °C | -40 to -30 °C |

| Melting Temperature (Tm) | 50 - 60 °C | 60 - 70 °C |

| Tensile Strength | 30 - 40 MPa | 35 - 45 MPa |

| Refractive Index | ~1.45 | ~1.46 |

The introduction of the bulky and highly electronegative tetrafluoropropyl groups from Bis(2,2,3,3-tetrafluoropropyl) Carbonate would likely lead to an increase in the glass transition temperature (Tg) due to restricted chain mobility. Furthermore, the refractive index would be expected to decrease, a common effect of fluorination in polymers. The chemical resistance and thermal stability would also be anticipated to improve.

Further empirical research is necessary to fully characterize the properties of aliphatic polycarbonates synthesized using Bis(2,2,3,3-tetrafluoropropyl) Carbonate and to quantify the enhancements provided by the fluorine content.

Advanced Analytical Techniques for Characterization of Fluorinated Carbonates

Chromatographic Methods (e.g., Gas Chromatography-Mass Spectrometry) for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental in determining the purity of Bis(2,2,3,3-tetrafluoropropyl) Carbonate and identifying any potential impurities or degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method for this purpose due to its high separation efficiency and definitive identification capabilities.

In the synthesis of Bis(2,2,3,3-tetrafluoropropyl) Carbonate, such as through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol, GC-MS can be used to analyze the final product mixture. journal-vniispk.ruresearchgate.net This analysis helps in quantifying the yield of the desired product and identifying side products like alkyl 2,2,3,3-tetrafluoropropyl carbonate. journal-vniispk.ruresearchgate.net

Furthermore, when this compound is used as a diluent in various applications, it may be subjected to conditions like irradiation. spbu.ru Chromatographic methods are crucial for identifying any resulting radiolysis products, ensuring the stability and integrity of the system. spbu.ru

Table 1: Application of GC-MS in the Analysis of Bis(2,2,3,3-tetrafluoropropyl) Carbonate

| Analytical Goal | Technique | Key Findings |

|---|---|---|

| Purity Assessment | Gas Chromatography (GC) | Quantifies the percentage of Bis(2,2,3,3-tetrafluoropropyl) Carbonate in a sample. |

| Impurity Profiling | Mass Spectrometry (MS) | Identifies the molecular structure of by-products from synthesis, such as mixed carbonates. journal-vniispk.ruresearchgate.net |

| Degradation Analysis | GC-MS | Identifies radiolysis products when the compound is exposed to radiation. spbu.ru |

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Raman Spectroscopy) for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for the structural confirmation of Bis(2,2,3,3-tetrafluoropropyl) Carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to characterize the synthesized compound. journal-vniispk.ru The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectrum provide definitive information about the molecular structure, confirming the presence of the tetrafluoropropyl groups and the carbonate linkage.

Infrared (IR) Spectroscopy: IR spectroscopy is another key technique used for structural elucidation. journal-vniispk.ruresearchgate.net The IR spectrum of Bis(2,2,3,3-tetrafluoropropyl) Carbonate will show characteristic absorption bands corresponding to the various functional groups present in the molecule. The strong carbonyl (C=O) stretch of the carbonate group is a particularly prominent feature, alongside the C-F and C-H stretching and bending vibrations. The compositions of products obtained from reactions involving this compound have been characterized using IR spectroscopy. researchgate.net

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR spectroscopy for investigating the vibrational modes of the molecule. nih.gov It can be particularly useful in studying the interactions of Bis(2,2,3,3-tetrafluoropropyl) Carbonate within electrolyte solutions, providing insights into solvation and complex formation. nih.govscribd.com

Table 2: Spectroscopic Data for Structural Elucidation of Bis(2,2,3,3-tetrafluoropropyl) Carbonate

| Technique | Information Provided | Expected Key Signals |

|---|---|---|

| ¹H NMR | Confirms the proton environment in the propyl chain. | Signals corresponding to the -CH₂- and -CHF₂ protons. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | Resonances for the carbonate carbon (C=O), and carbons in the tetrafluoropropyl chain. journal-vniispk.ru |

| Infrared (IR) | Identifies functional groups. | Strong C=O stretching vibration (carbonate), C-F stretching vibrations, C-O stretching vibrations. journal-vniispk.ruresearchgate.net |

| Raman | Provides information on molecular vibrations, symmetry, and interactions in solution. nih.govscribd.com | Complementary vibrational modes to IR, useful for studying electrolyte interactions. |

Electrochemical Characterization Techniques for Electrolyte Stability Evaluation

When used as a component in electrolytes for lithium-ion batteries, for instance as a flame retardant or co-solvent, the electrochemical stability of Bis(2,2,3,3-tetrafluoropropyl) Carbonate is of paramount importance. nih.govepo.org Several electrochemical techniques are used to evaluate this stability. epo.org

Cyclic Voltammetry (CV): Cyclic voltammetry is used to determine the electrochemical stability window of the electrolyte. nih.gov By scanning the potential of an electrode in an electrolyte containing Bis(2,2,3,3-tetrafluoropropyl) Carbonate, the onset potentials for oxidation and reduction can be identified. A wide stability window is crucial for preventing the degradation of the electrolyte during battery operation. scribd.com The inclusion of fluorinated carbonates like this one can improve the electrochemical oxidation stability of the electrolyte. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to study the properties of the electrode-electrolyte interface, including the formation and stability of the solid electrolyte interphase (SEI). nih.gov Changes in the impedance spectra over charge-discharge cycles can provide valuable information on the stability of the electrolyte and the integrity of the SEI layer, which is critical for the long-term performance of lithium-ion batteries. nih.goveuropa.eu

Table 3: Electrochemical Techniques for Stability Evaluation

| Technique | Purpose | Key Parameters Measured |

|---|---|---|

| Cyclic Voltammetry (CV) | Determine the electrochemical stability window of the electrolyte. nih.govresearchgate.net | Oxidation and reduction potentials. |

| Electrochemical Impedance Spectroscopy (EIS) | Analyze the electrode-electrolyte interface and SEI layer stability. nih.goveuropa.eu | Interfacial resistance, charge transfer resistance, double-layer capacitance. |

| Constant-Current Cycling | Evaluate long-term performance and stability under operating conditions. scribd.com | Capacity retention, coulombic efficiency over cycles. |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways with Enhanced Sustainability

The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. For Bis(2,2,3,3-tetrafluoropropyl) Carbonate, future research is expected to prioritize the development of sustainable synthetic methodologies. A significant trend is the utilization of carbon dioxide (CO2) as a C1 feedstock for the synthesis of carbonates, which is in line with sustainable chemical industry practices. rsc.org This approach not only valorizes a greenhouse gas but also avoids the use of hazardous reagents like phosgene (B1210022).

Research into the synthesis of similar bis(cyclic carbonates) has demonstrated the feasibility of reacting epoxy resins with CO2 under atmospheric pressure and solvent-free conditions, sometimes enhanced by microwave irradiation to increase reaction rates. mdpi.com Another sustainable approach involves the cycloaddition of CO2 to epoxy rings catalyzed by efficient and mild catalysts. chemimpex.com For non-cyclic carbonates, environmentally friendly methods for producing dialkyl carbonates from low-concentration and low-pressure CO2 are being explored, utilizing dehydration condensation without halogenated alkylating agents. researchgate.net

Future efforts for synthesizing Bis(2,2,3,3-tetrafluoropropyl) Carbonate will likely focus on:

Catalyst Development: Designing highly efficient and recyclable catalysts for the direct carbonation of 2,2,3,3-tetrafluoropropanol with CO2.

Process Optimization: Investigating solvent-free reaction conditions or the use of green solvents to reduce waste. rsc.org

Alternative Carbonate Sources: Exploring the use of biomass-derived feedstocks for the synthesis of the carbonate backbone. rsc.org

| Parameter | Conventional Methods (e.g., Phosgene-based) | Emerging Sustainable Methods |

|---|---|---|

| Carbon Source | Phosgene | Carbon Dioxide, Biomass |

| Reagents | Often hazardous and toxic | Milder, often recyclable catalysts |

| Reaction Conditions | Can be harsh (high pressure/temperature) | Milder conditions, potentially solvent-free |

| Byproducts | Often toxic and difficult to handle | Benign byproducts (e.g., water) |

| Environmental Impact | High | Significantly lower |

Advanced Computational Modeling for Predictive Material Design

Computational chemistry is a powerful tool for accelerating the design and discovery of new materials with desired properties. For Bis(2,2,3,3-tetrafluoropropyl) Carbonate, advanced computational modeling can provide valuable insights into its behavior at the molecular level, guiding its application in various technologies. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly relevant.

Studies on structurally similar fluorinated carbonates have successfully employed these methods to predict key properties. For instance, DFT calculations have been used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of various fluorinated carbonates, which are crucial for assessing their electrochemical stability, particularly in high-voltage battery applications. researchgate.net Quantum chemical calculations and MD simulations have also been used to investigate the effect of fluorination on the electrochemical stability window and the desolvation process of lithium ions in carbonate-based electrolytes. acs.org

Future computational research on Bis(2,2,3,3-tetrafluoropropyl) Carbonate is expected to focus on:

Predicting Physicochemical Properties: Calculating properties such as viscosity, dielectric constant, and thermal stability to assess its suitability as a solvent or additive.

Modeling Interfacial Phenomena: Simulating the interaction of the molecule with electrode surfaces in energy storage devices to understand the formation and properties of the solid electrolyte interphase (SEI).

Screening for New Applications: Using high-throughput computational screening to identify potential applications in areas such as gas capture, lubrication, and specialty coatings.

| Property | Computational Method | Significance | Findings for Related Compounds |

|---|---|---|---|

| Electrochemical Stability Window | DFT, Quantum Chemical Calculations | Determines suitability for high-voltage applications | Higher fluorination degree widens the stability window acs.org |

| Li+ Desolvation Energy | MD Simulations, Quantum Chemical Calculations | Impacts ion mobility and battery performance | Fluorination can promote the desolvation process of Li+ acs.org |

| Binding Energy with Li+ | MD Simulations | Influences electrolyte structure and transport properties | Strength of binding decreases with fluorination acs.org |

| HOMO/LUMO Energy Levels | DFT | Correlates with oxidative and reductive stability | Can be correlated with structural parameters like the number of fluorine atoms researchgate.net |

Exploration of New Applications in Specialized Chemical Formulations

The unique combination of a carbonate functional group and tetrafluoroalkyl chains suggests that Bis(2,2,3,3-tetrafluoropropyl) Carbonate could find use in a variety of specialized chemical formulations. A primary area of interest is in the field of energy storage, specifically as a component of electrolytes for lithium-ion batteries.

Fluorinated carbonates are known to enhance the performance and safety of lithium-ion batteries. For example, Bis(2,2,2-trifluoroethyl) Carbonate (TFEC), a close analog, is used as an electrolyte additive to improve thermal and electrochemical stability, especially in high-voltage applications. It can contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode, which is crucial for long-term cycling performance. Furthermore, electrolytes containing a high concentration of fluorinated carbonates can be non-flammable, significantly improving battery safety.

Emerging applications for Bis(2,2,3,3-tetrafluoropropyl) Carbonate and related compounds could also include:

High-Performance Polymers: As a monomer or additive in the synthesis of fluorinated polycarbonates or polyurethanes, imparting properties such as chemical resistance, thermal stability, and low surface energy. The synthesis of non-isocyanate polyurethanes from bis(cyclic carbonates) is a growing area of research. rsc.org

Specialty Solvents: Its fluorinated nature may make it a suitable solvent for specific chemical reactions or for dissolving fluorinated polymers and other specialty chemicals.

Advanced Coatings and Lubricants: The presence of fluorinated alkyl chains can impart hydrophobic and oleophobic properties, making it a potential component in formulations for protective coatings and high-performance lubricants.

| Application Area | Potential Role | Key Benefits Conferred by Fluorination |

|---|---|---|

| Lithium-Ion Battery Electrolytes | Co-solvent or additive | Enhanced thermal and electrochemical stability, improved safety (non-flammable), stable SEI formation |

| High-Performance Polymers | Monomer or additive | Increased chemical resistance, high thermal stability, low refractive index, low surface energy |

| Specialty Solvents | Solvent for fluorinated compounds | Unique solvency properties, potential for use in specific reaction media |

| Advanced Coatings | Component in formulations | Hydrophobicity, oleophobicity, durability |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Bis(2,2,3,3-tetrafluoropropyl) Carbonate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves transesterification of dimethyl carbonate with 2,2,3,3-tetrafluoropropanol under catalytic conditions (e.g., alkali metal carbonates or enzymes). Key steps include:

-

Reagent purification : Distillation of fluorinated alcohols to remove moisture .

-

Reaction monitoring : Use in situ FTIR or <sup>19</sup>F NMR to track carbonate formation and side products .

-

Purification : Fractional distillation or preparative HPLC to isolate the carbonate. Validate purity via GC-MS (≥99%) and elemental analysis .

Q. How can thermal stability be assessed for this compound in high-temperature applications?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen/air at 10°C/min. Compare decomposition onset temperatures (Td) and residue mass. For advanced validation:

- Isothermal TGA : Hold at 150°C for 24 hrs to simulate operational conditions .

- DSC : Identify phase transitions or exothermic degradation peaks .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling Bis(2,2,3,3-tetrafluoropropyl) Carbonate synthesis?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to test variables (catalyst loading, temperature, solvent ratio). Steps include:

- Factor selection : Prioritize variables via Plackett-Burman screening .

- Response surface methodology (RSM) : Model yield vs. interactions (e.g., temperature × catalyst). Validate with ANOVA (p < 0.05) .

- Case Study : A hypothetical RSM model predicts 85% yield at 80°C, 2 mol% K2CO3, and 1:3 alcohol/carbonate ratio .

Q. What methodologies resolve contradictions in reported electrochemical stability windows for this carbonate in lithium-ion batteries?

- Methodological Answer : Discrepancies often arise from electrolyte composition or electrode materials. Systematic approaches:

- Controlled CV studies : Use identical LiFePO4/Li half-cells with 1 M LiPF6 in carbonate. Scan at 0.1 mV/s to detect oxidation/reduction peaks .

- Post-mortem SEM/EDS : Analyze electrode surfaces for decomposition products (e.g., LiF) .

- Reference Framework : Link findings to solvation theory (e.g., Li<sup>+</sup>-carbonate coordination effects) .

Q. How can life cycle assessment (LCA) models evaluate the environmental impact of Bis(2,2,3,3-tetrafluoropropyl) Carbonate production?

- Methodological Answer : Follow ISO 14040/44 guidelines with TfS sector-specific adjustments:

- Inventory data : Collect energy/raw material inputs (e.g., fluoropropanol, catalysts) and emissions .

- Impact categories : Focus on global warming potential (GWP) and fluorinated compound persistence.

- Sensitivity analysis : Test scenarios (e.g., renewable energy adoption, waste solvent recycling) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Re-evaluate measurement conditions:

- Standardize protocols : Use USP solubility tiers (e.g., shake-flask method at 25°C) .

- Solvent purity : Ensure anhydrous conditions for fluorinated solvents (Karl Fischer titration ≤50 ppm H2O) .

- Theoretical modeling : Compare Hansen solubility parameters (δd, δp, δh) with experimental data .

Theoretical Frameworks

Q. What conceptual frameworks guide the study of this compound’s reactivity in radical polymerization?

- Methodological Answer : Apply the Mayo-Lewis equation to model copolymerization with vinyl monomers. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.